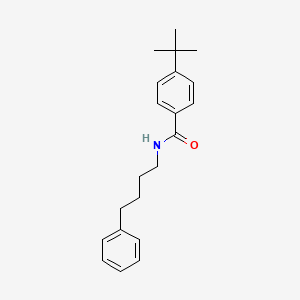

4-tert-butyl-N-(4-phenylbutyl)benzamide

Description

4-tert-butyl-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a 4-phenylbutyl chain attached to the amide nitrogen. Benzamides are a versatile class of compounds where substituents on the aromatic ring and the amide side chain critically influence physicochemical properties and bioactivity.

Properties

IUPAC Name |

4-tert-butyl-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-21(2,3)19-14-12-18(13-15-19)20(23)22-16-8-7-11-17-9-5-4-6-10-17/h4-6,9-10,12-15H,7-8,11,16H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXCHDJILJSNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-phenylbutyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-tert-butylbenzoic acid.

Reduction: 4-tert-butyl-N-(4-phenylbutyl)amine.

Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

4-tert-butyl-N-(4-phenylbutyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

A. Substituents on the Benzamide Ring

- 4-Bromo-N-(2-nitrophenyl)benzamide (): This analog features a bromo substituent instead of tert-butyl. Such differences can affect binding to biological targets .

- 4-Methoxy and 4-Ethoxy Derivatives (): Compounds like 4-tert-butyl-N-(4-methoxyphenyl)benzamide and 4-tert-butyl-N-(4-ethoxyphenyl)benzamide replace the phenylbutyl chain with alkoxy groups.

B. Modifications to the Amide Side Chain

- Piperazine/Piperidine Derivatives (): In antifungal studies, compounds like 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide (Compound 1) and 4-tert-butyl-N-(4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl)benzamide (Compound 3) exhibit varied fungicidal activity. The presence of piperazine/piperidine rings enhances interaction with fungal enzymes, but the phenylbutyl chain in the target compound may offer distinct pharmacokinetic profiles due to increased hydrophobicity .

- Thiadiazole and Fluorophenyl Derivatives (): Analogs such as 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide introduce heterocyclic moieties, which can improve metabolic stability and target specificity compared to aliphatic chains .

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula. †Predicted using analogous structures.

Key Research Findings and Implications

- Structure-Activity Relationships: Bulky tert-butyl groups improve thermal stability and enzyme inhibition but may reduce solubility. Flexible side chains (e.g., phenylbutyl) enhance bioavailability but require optimization for target specificity .

- Therapeutic Potential: While antifungal and enzyme inhibitory activities are promising, further studies are needed to evaluate the target compound’s efficacy in vivo and its safety profile relative to clinical candidates.

Biological Activity

4-tert-butyl-N-(4-phenylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a phenylbutyl moiety, and a benzamide functional group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including proteins and enzymes. The compound can alter the activity of these targets, leading to various biochemical effects. The exact pathways and targets involved depend on the specific biological context in which the compound is used.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also influence inflammatory pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways critical for cellular function.

- Cell Proliferation : Preliminary studies suggest that it may influence cell proliferation rates in various cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Enzyme inhibition | Inhibition of metabolic enzymes | |

| Cell proliferation | Altered proliferation in cancer cells |

Case Studies

- Anti-inflammatory Study : A study investigating the anti-inflammatory effects of related compounds found that they significantly reduced cytokine levels in vitro. This suggests that this compound may similarly modulate inflammatory responses.

- Cancer Cell Proliferation : In a study examining various benzamide derivatives, it was noted that certain structural features enhanced their ability to inhibit cancer cell growth. The presence of the phenylbutyl group in this compound may confer similar properties.

- Enzyme Interaction Analysis : Research on related benzamides revealed their capacity to bind to specific enzymes, altering their activity. This mechanism is likely applicable to this compound as well, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.